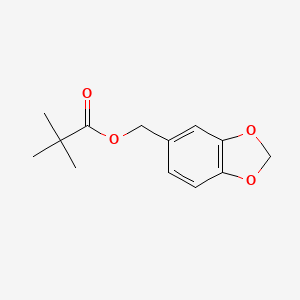

1,3-Benzodioxol-5-ylmethyl pivalate

Description

Contextualization of the Benzodioxole Scaffold in Organic Synthesis and Natural Product Chemistry

The 1,3-benzodioxole (B145889) ring system, a key component of the title compound, is a significant scaffold in both organic synthesis and the chemistry of natural products. ontosight.ainih.gov This planar and stable ring is found in a wide array of naturally occurring molecules, including lignans (B1203133) and alkaloids. ontosight.ai Its presence is often associated with diverse biological activities, such as anticancer, antimicrobial, and analgesic properties. nih.gov In the realm of organic synthesis, the benzodioxole moiety serves as a versatile building block for the construction of complex molecular architectures. nih.govnih.gov Researchers have explored modifications of the 1,3-benzodioxole motif in various compounds to enhance their therapeutic potential. nih.gov

Overview of Ester Derivatives in Advanced Chemical Transformations and Applications

Ester derivatives are a cornerstone of modern organic chemistry, playing a crucial role in a multitude of chemical transformations and applications. acs.orgyoutube.comresearchgate.net They are commonly synthesized through the esterification of carboxylic acids with alcohols. youtube.comresearchgate.net Esterification can enhance the biological activity and modify the physicochemical properties of parent compounds, such as solubility and stability. researchgate.net In advanced chemical transformations, esters are utilized as reactants in a variety of reactions, including hydrolysis, transesterification, and reductions to form alcohols. libretexts.org Furthermore, transition-metal-catalyzed reactions have emerged that utilize esters as electrophiles in cross-coupling reactions, expanding their synthetic utility. acs.org

Rationale for Dedicated Academic Investigation of 1,3-Benzodioxol-5-ylmethyl Pivalate (B1233124)

The specific combination of the benzodioxole scaffold and the pivalate ester in 1,3-benzodioxol-5-ylmethyl pivalate provides a compelling reason for its dedicated academic study. The unique structural features of this compound suggest potential for novel bioactivity. ontosight.ai

Pivalate esters, derived from pivalic acid, are known for their exceptional resistance to hydrolysis compared to other esters. wikipedia.orgumich.edu This high stability is attributed to the steric hindrance provided by the bulky tert-butyl group of the pivaloyl moiety. wikipedia.orgassignmentpoint.com This stability makes the pivaloyl group a useful protecting group for alcohols in organic synthesis. wikipedia.orgassignmentpoint.com The controlled introduction and removal of the pivalate group allow for selective reactions at other functional groups within a molecule. wikipedia.org The unique reactivity of pivalate esters also extends to their use in polymerization reactions to create highly reflective lacquers and their role in enhancing the stability of certain organometallic reagents. wikipedia.orgassignmentpoint.comnih.gov

The study of this compound can contribute to the development of new chemical methodologies. Investigating its synthesis and reactivity can lead to novel synthetic strategies and a deeper understanding of the interplay between the benzodioxole and pivalate functionalities. The unique electronic and steric properties of this molecule may enable new types of chemical transformations or provide insights into reaction mechanisms. For instance, the stability of the pivalate ester could be exploited in multi-step syntheses where other functional groups need to be manipulated without affecting the ester.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C13H16O4 |

| Systematic Name | 1,3-benzodioxol-5-ylmethyl 2,2-dimethylpropanoate nih.gov |

| Common Names | Piperonyl alcohol, pivalate; Propanoic acid, 2,2-dimethyl-, 1,3-benzodioxol-5-ylmethyl ester nih.gov |

| Stereochemistry | Achiral nih.gov |

Synthesis and Reactions

The synthesis of this compound typically involves the esterification of piperonyl alcohol with pivaloyl chloride or pivalic anhydride (B1165640). This reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the acid byproduct. wikipedia.org

The reactivity of this compound is largely dictated by its two main functional groups: the benzodioxole ring and the pivalate ester. The benzodioxole ring can potentially undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid cleavage of the dioxole ring. The pivalate ester, as previously mentioned, is relatively unreactive towards hydrolysis but can be cleaved under more forceful basic conditions. wikipedia.org It can also participate in reduction reactions with strong reducing agents like lithium aluminum hydride to yield piperonyl alcohol and neopentyl alcohol. libretexts.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

6471-96-1 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

1,3-benzodioxol-5-ylmethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H16O4/c1-13(2,3)12(14)15-7-9-4-5-10-11(6-9)17-8-16-10/h4-6H,7-8H2,1-3H3 |

InChI Key |

QIKMSBWNVVQENG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1,3 Benzodioxol 5 Ylmethyl Pivalate

Historical and Modern Approaches to 1,3-Benzodioxole (B145889) Functionalization

The 1,3-benzodioxole scaffold, also known as methylenedioxybenzene, is a key structural motif found in a wide array of natural products and pharmacologically active molecules. sciencemadness.orggoogle.com Its functionalization is a critical aspect of the synthesis of many derivatives, including the target pivalate (B1233124) ester.

Synthetic Routes to Benzodioxole-Containing Building Blocks

The construction of the 1,3-benzodioxole ring system is a fundamental first step. A prevalent modern method involves the acid-catalyzed reaction of catechol with an appropriate aldehyde or ketone. For instance, a patented synthetic method describes the reaction of catechol with an aldehyde or ketone in the presence of a carbon-based solid acid as a catalyst and cyclohexane (B81311) as an entrainer. This approach, which utilizes azeotropic distillation to remove water and drive the reaction to completion, boasts high conversion rates (above 80%) and selectivity (above 95%). sciencemadness.org

Historically, the 1,3-benzodioxole moiety was often derived from natural sources rich in compounds like safrole. However, modern organic synthesis relies on building the ring system from more readily available precursors to ensure a consistent and scalable supply.

Methodologies for Installing the 5-ylmethyl Moiety

The immediate precursor to 1,3-Benzodioxol-5-ylmethyl pivalate is (1,3-benzodioxol-5-yl)methanol, commonly known as piperonyl alcohol. wikipedia.org The introduction of the hydroxymethyl group at the 5-position of the benzodioxole ring is a key transformation that can be achieved through several synthetic strategies.

A common and efficient route begins with the formylation of 1,3-benzodioxole to produce 3,4-methylenedioxybenzaldehyde (piperonal). The Vilsmeier-Haack reaction is a classic method for this purpose, employing a Vilsmeier reagent generated in situ from a substituted amide like N-methylformanilide or dimethylformamide (DMF) and a halogenating agent such as thionyl chloride or phosphorus oxychloride. sciencemadness.orgjk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org The electron-rich nature of the 1,3-benzodioxole ring facilitates this electrophilic aromatic substitution, directing the formyl group primarily to the 5-position. organic-chemistry.org

Once piperonal (B3395001) is obtained, it can be reduced to piperonyl alcohol. A variety of reducing agents are effective for this conversion. A high-yielding method involves the use of diisobutylaluminium hydride (DIBAL-H) in dichloromethane (B109758) at low temperatures, affording piperonyl alcohol in 89% yield. chemicalbook.com Another established method is the Meerwein-Ponndorf-Verley reduction, which uses aluminum isopropoxide in isopropanol (B130326) to achieve the reduction. prepchem.com

An alternative pathway to piperonyl alcohol involves the direct chloromethylation of 1,3-benzodioxole, followed by hydrolysis of the resulting piperonyl chloride. One patented process describes reacting benzodioxole with formaldehyde (B43269) and hydrochloric acid to form the intermediate chloride, which is then hydrolyzed using a solution of sodium bicarbonate or sodium carbonate to yield piperonyl alcohol. google.com

Targeted Synthesis of this compound

The final stage in the synthesis is the formation of the pivalate ester from piperonyl alcohol. This is typically accomplished through an esterification reaction.

Esterification Reactions for Pivalate Formationsciencemadness.org

The attachment of the sterically bulky pivaloyl group can be achieved using both classical and modern catalytic methods. Pivalate esters are known for their stability and are sometimes used as protecting groups in multi-step syntheses. chemicalbook.commdma.ch

Traditional methods for esterification often involve the reaction of the alcohol with an activated form of the carboxylic acid. For the synthesis of pivalates, reacting piperonyl alcohol with pivaloyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) is a standard approach. Alternatively, pivalic anhydride (B1165640) can be used, often with pyridine as a catalyst and solvent. chemistrysteps.com These methods are generally effective but may require stoichiometric amounts of activating reagents and base.

Modern synthetic chemistry has focused on developing more efficient and environmentally benign catalytic methods for esterification. Several catalytic systems have been shown to be effective for the formation of pivalate esters from alcohols, offering advantages such as milder reaction conditions, higher yields, and easier purification. google.com

Bismuth(III) triflate (Bi(OTf)₃) has emerged as a potent catalyst for the acylation of sterically demanding alcohols with less reactive anhydrides like pivalic anhydride. google.com This method allows for smooth acylation and easy product separation. Another effective catalyst is 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), which is recyclable and can be used for the acylation of inert alcohols under base-free conditions. google.com Simple and inexpensive phosphoric acid (H₃PO₄) has also been demonstrated to catalyze the acylation of alcohols with acid anhydrides efficiently. google.com

Interestingly, a simple and efficient protocol for the pivaloylation of alcohols has been developed that operates under solvent-free and catalyst-free conditions, offering short reaction times and high yields. google.com This method shows selectivity for primary alcohols over secondary alcohols. google.com

The table below summarizes various catalytic systems applicable to pivalate ester formation.

| Catalyst | Acylating Agent | Key Features | Reference |

|---|---|---|---|

| Bi(OTf)₃ | Pivalic Anhydride | Effective for sterically demanding alcohols; mild conditions. | google.com |

| DMAP·HCl | Various acylating reagents | Recyclable catalyst; base-free conditions. | google.com |

| H₃PO₄ | Acid Anhydrides | Inexpensive catalyst; safe and simple protocol. | google.com |

| Vanadyl triflate | Anhydrides | High yields and chemoselectivity. | google.com |

| None | Pivaloyl chloride/anhydride | Solvent-free; high yields; short reaction times. | google.com |

Utilization of 1,3-Benzodioxole-5-ylmethyl Alcohol or its Halide Derivatives

The synthesis of this compound, also known as piperonyl pivalate, is primarily achieved through esterification reactions. nih.gov These methods typically involve the use of 1,3-Benzodioxole-5-ylmethyl alcohol (piperonyl alcohol) or its corresponding halide derivatives as starting materials. nih.govnih.gov

One common approach is the acylation of piperonyl alcohol. chemicalbook.com This can be accomplished by reacting the alcohol with pivaloyl chloride in the presence of a base like pyridine. wikipedia.org Alternatively, pivalic anhydride can be used as the acylating agent. Another route involves the reaction of a salt of pivalic acid, such as sodium pivalate, with a 1,3-benzodioxole-5-ylmethyl halide, like piperonyl chloride. nih.govrsc.org The synthesis of the precursor, piperonyl alcohol, can be achieved through the catalytic hydrogenation of piperonal. prepchem.com

The following table summarizes the key reactants and products in these synthetic pathways.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of esters to develop more environmentally friendly and sustainable processes. labmanager.combritishwaterfilter.com Key considerations include the use of less hazardous solvents, the development of catalytic systems, and improving atom economy. labmanager.com

For instance, the Steglich esterification, a common method for synthesizing esters, traditionally uses hazardous chlorinated or amide solvents. jove.com Research has shown that acetonitrile (B52724) can be a greener alternative, offering comparable reaction rates and yields while simplifying product purification. jove.com

Catalysis plays a crucial role in green ester synthesis. benthamdirect.comeurekaselect.com The development of novel catalysts, such as bimetallic oxide clusters, allows for the use of molecular oxygen as the sole oxidant in cross-dehydrogenative coupling reactions, producing only water as a byproduct. britishwaterfilter.com This approach avoids the use of hazardous oxidants like hypervalent iodine reagents, which are toxic and can pose safety risks. britishwaterfilter.com Enzymatic catalysis, using lipases, for example, offers a highly selective and mild alternative for esterification, often leading to products with a "natural" label, which can be advantageous in certain applications. benthamdirect.comeurekaselect.com

Advanced Synthetic Strategies and Novel Reactivity

Beyond traditional esterification, advanced synthetic methods are employed to construct and functionalize the benzodioxole core, which is a key structural motif in many bioactive compounds. worldresearchersassociations.comresearchgate.netwikipedia.org

Electrochemical Synthesis Pathways Involving Benzodioxole Derivatives

Electrochemical methods offer a novel and sustainable approach to synthesizing and modifying benzodioxole derivatives. rsc.org These techniques can be used for cyclization reactions to form the benzodioxole ring system and for functionalizing the aromatic core. rsc.orgresearchgate.net For example, a new electropolymerizable monomer containing a benzodioxocine-fused pyrrole (B145914) system was synthesized through a cyclization reaction, with the critical decarboxylation step optimized using thermal analysis to minimize side reactions. rsc.org

Cross-Coupling Reactions for Benzodioxole Integration

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the integration of the benzodioxole moiety into complex molecules. youtube.comnih.govwikipedia.org The Suzuki-Miyaura coupling reaction, for instance, has been used to synthesize a series of novel 1,3-benzodioxole derivatives. worldresearchersassociations.comresearchgate.net In one study, (6-bromobenzo[d] labmanager.comworldresearchersassociations.comdioxol-5-yl)methanol was used as a starting material, which was then subjected to a series of reactions including a Suzuki-Miyaura coupling to produce the final products. worldresearchersassociations.comresearchgate.net

The following table outlines a synthetic sequence utilizing a Suzuki-Miyaura coupling reaction for the synthesis of benzodioxole derivatives.

Stereoselective Synthesis Approaches for Related Benzodioxole Compounds

While this compound itself is achiral, many related and biologically important benzodioxole compounds are chiral. Therefore, stereoselective synthesis is a critical area of research. This involves methods that control the three-dimensional arrangement of atoms in a molecule.

One approach is the use of enzymatic reductions to set the stereochemistry of intermediates. For example, a process for the stereoselective formation of N-substituted dihydro-2,3-benzodiazepines, which are useful as AMPA receptor antagonists, employs an enzymatic reduction step to establish the desired enantiomer. google.com Condensation reactions can also be designed to be highly regio- and stereoselective. For instance, the reaction of a benzodiazepine (B76468) derivative with various benzaldehydes in ethanol (B145695) yielded only the (E)-isomer, as confirmed by NMR and X-ray analysis. nih.gov Furthermore, chemoselective O-acylation of 1,2-amino alcohol amphiphiles in water, directed by metal ions like Cu(II), demonstrates a method for selective esterification in the presence of other reactive functional groups. nih.gov

Chemical Reactivity and Transformation Studies of 1,3 Benzodioxol 5 Ylmethyl Pivalate

Hydrolytic Stability and Degradation Pathways of the Pivalate (B1233124) Ester

The pivalate ester moiety in 1,3-Benzodioxol-5-ylmethyl pivalate confers significant hydrolytic stability compared to less sterically hindered esters. wikipedia.org The bulky tert-butyl group of the pivaloyl moiety sterically hinders the approach of nucleophiles, such as water or hydroxide (B78521) ions, to the electrophilic carbonyl carbon of the ester. This steric hindrance substantially slows the rate of hydrolysis.

Despite this inherent stability, the ester bond can be cleaved under specific conditions. The primary degradation pathway is hydrolysis, which results in the formation of piperonyl alcohol and pivalic acid. This reaction can be catalyzed by acids or bases, with base-catalyzed saponification being a common method for the deprotection of pivaloyl groups in organic synthesis. wikipedia.orgorganic-chemistry.org

The rate of hydrolysis is influenced by factors such as pH and temperature. Studies on structurally related pivaloyloxymethyl esters, such as the antibiotic cefetamet (B193807) pivoxil, have shown that degradation kinetics can be complex. For instance, the degradation of cefetamet pivoxil in the solid phase at relative humidity greater than 50% follows an autocatalytic first-order reaction. nih.gov This suggests that the pivalic acid produced during hydrolysis can catalyze further degradation of the ester. nih.gov In aqueous solutions, the degradation of ester prodrugs can proceed via hydrolysis of the ester bond, with the rate being pH-dependent. nih.gov

The stability of pivalate esters is a key feature in their use as protecting groups in multi-step organic syntheses and in the design of prodrugs, where a controlled release of the active molecule is desired. wikipedia.orgwikipedia.org

Table 1: General Conditions for Pivalate Ester Cleavage

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Base (e.g., NaOH, KOH) | Aqueous or alcoholic solvent | wikipedia.org |

| Non-hydrolytic Reduction | Lithium, catalytic naphthalene | Methanolysis workup | organic-chemistry.org |

This table provides a general overview of methods used for cleaving pivalate esters, which are applicable to the deprotection of the pivaloyl group in this compound.

Oxidative Transformations of the Benzodioxole Ring System

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) ring system is a key structural feature that is susceptible to oxidative transformations, particularly through enzymatic pathways. A primary site of oxidative attack is the methylene (B1212753) bridge of the dioxole ring.

In biological systems, cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of compounds containing the methylenedioxyphenyl group. nih.govwikipedia.org The oxidation process typically involves the cleavage of the methylenedioxy ring to form a catechol intermediate. This transformation is significant as it alters the lipophilicity and biological activity of the molecule. nih.gov The interaction with CYP enzymes can also lead to mechanism-based inhibition, where a reactive metabolite, formed during the oxidative process, covalently binds to the enzyme, inactivating it.

Chemical oxidation of the benzodioxole moiety can also occur. Strong oxidizing agents can lead to the cleavage of the aromatic ring itself. escholarship.org Studies on the oxidation of alkyl-substituted benzenes with reagents like o-chloranil have demonstrated the formation of 1,3-benzodioxole structures through benzylic oxidation followed by acetal (B89532) formation. nih.gov While this describes the formation rather than the degradation of the ring, it highlights the reactivity of the benzylic positions, which in this compound is the methylene bridge of the dioxole ring. Furthermore, the alkyl side chain attached to an aromatic ring can be oxidized to a carboxylic acid, provided there is a hydrogen atom on the benzylic carbon. youtube.com In the case of this compound, the methylene bridge is a potential site for such oxidative reactions.

Table 2: Potential Oxidative Transformation Products

| Reactant | Oxidizing System | Key Transformation | Potential Product(s) |

|---|---|---|---|

| 1,3-Benzodioxole moiety | Cytochrome P450 Enzymes | Cleavage of methylene bridge | Catechol derivative |

| Aromatic Ring | Strong Oxidants (e.g., HO•, SO4•−) | Ring cleavage | Oxoenals, oxodials, organic acids escholarship.org |

Photochemical Reactions and Mechanistic Elucidation

Benzodioxole derivatives have been investigated for their photochemical properties, particularly as coinitiators in photopolymerization reactions. researchgate.netrsc.org When exposed to light, especially UV irradiation, these compounds can participate in photochemical processes to generate reactive species. The mechanism often involves the benzodioxole derivative acting as a hydrogen donor in the presence of a photoinitiator like benzophenone. rsc.orgrsc.org

The process can be summarized as follows:

The photoinitiator (e.g., benzophenone) absorbs light and is excited to a triplet state.

The excited photoinitiator abstracts a hydrogen atom from the benzodioxole moiety. The most likely site for hydrogen abstraction is the methylene bridge, due to the stability of the resulting benzylic radical.

This hydrogen abstraction generates a free radical on the benzodioxole compound and a ketyl radical from the photoinitiator.

The radical generated from the benzodioxole can then initiate the polymerization of monomers, such as acrylates. researchgate.netrsc.org

Techniques like laser flash photolysis (LFP) and electron spin resonance (ESR) spin trapping are employed to study these rapid photochemical events and elucidate the reaction mechanisms. researchgate.netrsc.orgrsc.org LFP helps in observing the transient species, such as triplet states and radicals, while ESR confirms the structure of the radical intermediates formed. rsc.org Studies on related benzodioxole derivatives show that they can be efficient photoinitiators under LED light irradiation. researchgate.net While specific studies on the photochemistry of this compound are not detailed in the provided results, the established reactivity of the benzodioxole nucleus provides a strong framework for predicting its photochemical behavior.

Reactivity at the Methylene Bridge and Aromatic Ring

The chemical reactivity of this compound is characterized by the distinct properties of its three main components: the pivalate ester, the methylene bridge, and the aromatic ring.

Reactivity at the Methylene Bridge: The two protons on the carbon of the methylenedioxy group (the methylene bridge) are benzylic and are thus susceptible to abstraction. This position is a key site for oxidative metabolism by cytochrome P450 enzymes, which can lead to the cleavage of the dioxole ring to form a catechol. nih.gov This reactivity is also exploited in photochemical reactions where the methylene bridge serves as a hydrogen donor to generate radicals. rsc.orgrsc.org

Reactivity at the Aromatic Ring: The aromatic ring of the benzodioxole system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ether-like oxygen atoms of the dioxole ring. masterorganicchemistry.commsu.edu This activation directs incoming electrophiles to the positions ortho to the oxygen atoms. In the 1,3-benzodioxole system, the available positions for substitution are C-4 and C-7 (or C-4 and C-7 relative to the standard numbering of benzodioxole). The substituent at C-5 (the -CH2O-pivalate group) will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst. youtube.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions can sometimes be complicated by the reactivity of the benzodioxole ring itself. msu.edumasterorganicchemistry.com

The specific conditions required for these reactions would need to account for the stability of both the pivalate ester and the dioxole ring. For instance, strongly acidic conditions used in nitration or sulfonation could potentially lead to the hydrolysis of the ester.

Thermal Decomposition Characteristics and Kinetics

Pivalate esters are generally recognized for their high thermal stability, a property imparted by the sterically hindering tert-butyl group which protects the ester linkage. wikipedia.org The thermal decomposition of this compound would involve the breakdown of the molecule at elevated temperatures.

For example, the thermal degradation of the drug cefetamet pivaloyloxymethyl ester (CFP.HCl) in the solid phase was investigated at various temperatures (373 K to 393 K). nih.gov The degradation was found to follow first-order kinetics with respect to the substrate concentration in dry air. nih.gov

Table 3: Kinetic Parameters for Thermal Degradation of Cefetamet Pivoxil HCl (CFP.HCl) in Dry Air

| Temperature (K) | Rate Constant, k (s⁻¹) |

|---|---|

| 373 | 1.83 x 10⁻⁶ |

| 378 | 2.67 x 10⁻⁶ |

| 383 | 4.33 x 10⁻⁶ |

| 388 | 6.83 x 10⁻⁶ |

| 393 | 10.67 x 10⁻⁶ |

Data adapted from a study on a related pivaloyloxymethyl ester, illustrating the temperature dependence of the degradation rate. nih.gov

Derivatives and Analogues: Structure Activity Relationship Sar in Mechanistic Research

Design Principles for Structurally Modified 1,3-Benzodioxol-5-ylmethyl Pivalate (B1233124) Analogues

The design of analogues of 1,3-Benzodioxol-5-ylmethyl pivalate is a deliberate process aimed at enhancing potency, selectivity, and understanding of the mechanism of action. A primary strategy involves leveraging the structures of known bioactive molecules. For instance, the antitumor properties of piperine (B192125), a natural product containing the benzodioxole core, have inspired the design of derivatives with enhanced efficacy. nih.gov

Another key design principle is target-oriented modification. This often involves using the three-dimensional structure of a biological target, such as an enzyme or receptor, to guide the design of complementary ligands. For example, new analogues of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine were designed based on the crystal structure of a murine inducible nitric oxide synthase (iNOS) domain to create potent and selective inhibitors. nih.gov

Computational methods, including in silico screening and molecular docking, are increasingly integral to the design process. nih.gov These techniques allow researchers to predict how a designed molecule might bind to a target protein, saving time and resources. nih.gov This approach was used in the development of 1,3-benzodioxole (B145889) derivatives as plant growth retardants, where a chemical database was screened against the crystal structure of the gibberellin receptor GID1. researchgate.net

Furthermore, design efforts often focus on improving selectivity for a specific biological target to minimize off-target effects. Researchers synthesized a series of benzodioxole derivatives as cyclooxygenase (COX) inhibitors with the goal of achieving better selectivity for COX-2 over COX-1, which could lead to reduced gastrointestinal side effects. nih.gov Similarly, studies on 1,3-benzodioxole N-carbamothioyl carboxamides aimed to achieve high potency and selectivity for specific purinergic P2X receptor subtypes. nih.gov

Synthesis of Diversified Benzodioxole-Pivalate Conjugates and Related Compounds

The synthesis of a diverse library of analogues is crucial for robust SAR studies. Modifications are typically introduced at three key positions: the pivalate moiety, the benzodioxole ring, and the methylene (B1212753) linker.

While direct modifications of the pivalate group of the title compound are not extensively detailed, the synthesis of related esters and amides illustrates how this part of the molecule can be diversified. A common approach involves the esterification or amidation of a carboxylic acid precursor, such as 3,4-(methylenedioxy)phenylacetic acid or 1,3-benzodioxole-5-carboxylic acid.

For example, benzodioxole aryl acetate (B1210297) derivatives can be generated by dissolving the corresponding phenylacetic acid in methanol, cooling it in an ice bath, and adding oxalyl chloride dropwise. nih.gov In another study, a series of 17 new compounds based on 1,3-benzodioxole-5-carboxylic acid were synthesized to explore P2X receptor inhibition. nih.gov The synthesis of new amino-acyl derivatives has also been achieved starting from safrole, which contains the 1,3-benzodioxole unit. researchgate.net These methods demonstrate the feasibility of replacing the pivalate group with a wide range of other ester or amide functionalities to probe their influence on biological activity.

Introducing substituents onto the aromatic benzodioxole ring is another key strategy for diversification. While direct electrophilic aromatic substitution on the electron-rich benzodioxole ring can be complex, building the ring from already substituted precursors is a common alternative. The synthesis of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines showcases how different substitution patterns on an associated aryl ring can be achieved, influencing supramolecular interactions in the crystal structure. nih.gov Research into benzodioxole derivatives as COX inhibitors involved the synthesis of compounds with different halogen atoms on an associated aryl group, starting from 3,4-(methylenedioxy) phenylacetic acid. nih.gov

The methylene bridge connecting the benzodioxole ring and the pivalate group can be altered to change the compound's flexibility, conformation, and potential interaction with target sites. The synthesis of the α-ethyl phenethylamine (B48288) derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine involved an asymmetric synthesis to prepare specific enantiomers, demonstrating that the linker can be extended and functionalized. nih.gov In another example, the methylene linker is incorporated into a piperidine (B6355638) ring in a series of potent nitric oxide synthase inhibitors. nih.gov These examples show that the simple methylene linker can be replaced by more complex and rigid structures to confer specific geometric constraints on the molecule.

Mechanistic Investigations of Structural Influence on Molecular Interactions

Understanding how structural changes affect molecular interactions is the ultimate goal of SAR studies. This is typically achieved through a combination of in vitro biological assays and in silico computational modeling. ontosight.ai

In vitro assays are essential for quantifying the biological activity of newly synthesized analogues. These can range from enzyme inhibition assays to cell-based functional assays. For instance, benzodioxole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov In the context of cancer research, mechanistic investigations have revealed that certain benzodioxole derivatives can inhibit the clonogenicity, migration, and adhesion of HeLa cells. nih.gov

For compounds targeting ion channels, such as the P2X receptors, researchers use techniques like the Ca2+ influx assay in specific cell lines to measure the inhibitory potential of their compounds. nih.gov A study of 17 novel 1,3-benzodioxole N-carbamothioyl carboxamide derivatives identified compounds with high potency and selectivity for the human P2X4 and P2X7 receptors. nih.gov The most potent antagonists were found to exhibit a non-competitive, allosteric mode of inhibition. nih.gov

In silico studies, such as molecular docking, complement experimental data by providing a plausible model of the ligand-target interaction at the atomic level. researchgate.net For the potent P2X receptor antagonists, homology modeling was used to build a model of the human P2X7 receptor, which then allowed for molecular docking studies to predict the binding mode of the most active compounds. nih.gov These computational models can rationalize observed SAR and guide the design of next-generation compounds.

The table below summarizes the inhibitory activity of selected 1,3-benzodioxole derivatives against human P2X4 and P2X7 receptors, highlighting the potency and selectivity achieved through structural modification.

Elucidation of Specific Binding Motifs and Pharmacophoric Features

The identification of specific binding motifs and pharmacophoric features is essential for understanding the molecular interactions between 1,3-benzodioxole derivatives and their biological targets. Pharmacophore modeling, a computational approach, helps to define the three-dimensional arrangement of essential features that a molecule must possess to exhibit a specific biological activity.

For 1,3-benzodioxole derivatives, the 1,3-benzodioxole ring itself often serves as a key hydrophobic feature and can engage in π-π stacking interactions with aromatic residues in the binding site of a protein. The oxygen atoms of the dioxole ring can act as hydrogen bond acceptors, further anchoring the ligand to its target.

A study on 1,3-benzodioxole-pyrimidine derivatives as potential succinate (B1194679) dehydrogenase inhibitors provides a case in point. acs.org Molecular docking studies revealed that these compounds could bind to the active site of the enzyme, and fluorescence quenching experiments confirmed a strong interaction. acs.org The pharmacophore for these inhibitors likely includes the benzodioxole moiety for hydrophobic interactions, the pyrimidine (B1678525) ring for additional interactions, and specific linker atoms that orient these groups correctly within the binding pocket.

In the context of designing novel inhibitors, pharmacophore models can be used as 3D queries to screen virtual compound libraries for new potential leads. nih.gov For example, a ligand-based pharmacophore model was successfully used to identify novel soluble epoxide hydrolase (sEH) inhibitors. nih.gov This approach can be applied to 1,3-benzodioxole derivatives to discover new compounds with desired biological activities.

The key pharmacophoric features commonly associated with bioactive 1,3-benzodioxole derivatives include:

Aromatic/hydrophobic region (the benzodioxole ring)

Hydrogen bond acceptors (the dioxole oxygen atoms)

Specific spatial orientation of substituents, which can act as additional hydrogen bond donors/acceptors or hydrophobic features.

Structure-Based Design and Computational Screening for Novel Derivatives

Structure-based drug design and computational screening are powerful tools for the discovery and optimization of novel therapeutic agents based on the 1,3-benzodioxole scaffold. These methods rely on the three-dimensional structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy.

Once the target structure is known, molecular docking simulations can be performed to predict the binding mode and affinity of potential ligands, including derivatives of this compound. For instance, in the development of novel auxin receptor agonists, molecular docking analysis showed that the lead compound K-10 had a stronger binding ability with the TIR1 receptor than the natural auxin, providing a structural basis for its enhanced activity. researchgate.net

Virtual screening of large compound databases using the pharmacophore models derived from known active 1,3-benzodioxole derivatives is another effective strategy. This approach allows for the rapid identification of new chemical entities with a higher probability of being active.

A study on noscapine (B1679977) analogues, which contain a 1,3-benzodioxole motif, illustrates the power of combining synthesis, biological evaluation, and structural biology. X-ray crystallography of a potent deuterated noscapine derivative bound to tubulin revealed the key interactions at the atomic level. nih.gov This structural information is invaluable for the future design of next-generation noscapine derivatives with improved properties. nih.gov

The general workflow for structure-based design and computational screening of 1,3-benzodioxole derivatives involves:

Target Identification and Validation: Identifying a biologically relevant target.

3D Structure Determination: Obtaining the three-dimensional structure of the target protein.

Pharmacophore Modeling and/or Docking: Identifying key interaction points and predicting binding modes of potential ligands.

Virtual Screening: Screening large chemical libraries for compounds that fit the pharmacophore model or dock well into the active site.

Synthesis and Biological Evaluation: Synthesizing the most promising candidates and testing their biological activity.

SAR-Guided Optimization: Iteratively modifying the lead compounds based on SAR data to improve potency, selectivity, and pharmacokinetic properties.

Through these integrated computational and experimental approaches, the 1,3-benzodioxole scaffold can be effectively exploited to develop novel and improved therapeutic agents.

Computational and Theoretical Chemistry Studies of 1,3 Benzodioxol 5 Ylmethyl Pivalate

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and three-dimensional geometry of molecules. For 1,3-Benzodioxol-5-ylmethyl pivalate (B1233124), these calculations would reveal key details about bond lengths, bond angles, and the distribution of electron density across the molecule. The geometry is largely defined by the planar 1,3-benzodioxole (B145889) ring system fused to a benzene (B151609) ring and the sterically demanding tert-butyl group of the pivalate moiety. ontosight.ai DFT methods are a standard choice for calculating a range of molecular parameters due to their accuracy in approximating total electron density. researchgate.net

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and localization of these orbitals provide insight into a molecule's nucleophilic and electrophilic nature.

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which an electron is most likely to be donated. In 1,3-Benzodioxol-5-ylmethyl pivalate, the HOMO is expected to be predominantly localized on the electron-rich 1,3-benzodioxole ring system. researchgate.net The oxygen atoms and the aromatic π-system contribute significantly to the high energy of this orbital, making this part of the molecule susceptible to electrophilic attack. Studies on similar benzodioxole derivatives confirm that the HOMO is typically centered on the benzodioxole moiety. researchgate.netresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept an electron. For this molecule, the LUMO is anticipated to be centered around the carbonyl group (C=O) of the pivalate ester. This is because the carbonyl carbon is electrophilic and the π* anti-bonding orbital of the C=O double bond is a low-energy acceptor orbital. Analysis of similar ester compounds supports the localization of the LUMO on the carbonyl function. wuxiapptec.com

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. wuxiapptec.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.comresearchgate.net Quantum chemical calculations on benzodioxole derivatives have been used to determine this gap and relate it to the molecule's activity. researchgate.net

| Parameter | Predicted Value (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.5 | 1,3-Benzodioxole Ring |

| LUMO Energy | ~ -0.5 to -1.5 | Pivalate Carbonyl Group |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 6.0 | Entire Molecule |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov This is a valuable tool for predicting how a molecule will interact with other chemical species, such as receptors or substrates. mdpi.comnih.gov

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, indicating high electron density, would be concentrated around the oxygen atoms. Specifically, the two ether oxygens of the dioxole ring and the carbonyl oxygen of the pivalate group would be the most electron-rich sites, making them prime targets for hydrogen bonding or coordination with cations. mdpi.com

Positive Potential (Blue): This color signifies electron-deficient areas. The most positive potential would likely be found around the hydrogen atoms of the methylene (B1212753) bridge (-O-CH₂-O-) and the hydrogen atoms on the benzene ring.

Neutral Regions (Green): The hydrocarbon portions, such as the bulky tert-butyl group, would display a more neutral potential.

The MEP map provides a powerful predictive tool for non-covalent interactions and reactivity patterns. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule that can adopt multiple conformations. ijpsr.com

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. ijpsr.comamanote.com For this compound, key rotations would occur around the C-O bonds of the ester linkage and the bond connecting the benzyl (B1604629) group to the ester. The bulky pivalate (tert-butyl) group will exert significant steric hindrance, likely dominating the conformational preferences to minimize steric clashes. Computational methods can systematically rotate these bonds and calculate the potential energy to identify low-energy, stable conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. arxiv.org An MD simulation of this compound in a solvent like water would reveal how the molecule moves, flexes, and interacts with its environment. exlibrisgroup.comnih.govnih.gov It would show the transitions between different conformations and the stability of specific intramolecular interactions, such as weak hydrogen bonds. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system, which is rarely static. arxiv.orgaps.org

Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Spectroscopy: Density Functional Theory (DFT) can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a predicted spectrum can be generated. For this compound, this would help assign the specific peaks for the protons and carbons of the benzodioxole ring, the methylene linker, and the distinct signals of the pivalate group. nih.gov

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. researchgate.net These calculations can predict the positions and relative intensities of absorption bands. For this molecule, key predicted vibrations would include the strong C=O stretch of the ester carbonyl, the C-O stretching frequencies of the ester and dioxole ether groups, and the various C-H and aromatic C=C stretching and bending modes. mdpi.com

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can help predict likely fragmentation patterns. By analyzing bond strengths and the stability of potential fragment ions, one can hypothesize how the molecule will break apart upon ionization in a mass spectrometer. For this compound, likely fragmentations would include the cleavage of the ester bond to form a stable tropylium-like cation from the benzodioxole moiety and loss of the pivalate group.

| Spectroscopy | Predicted Feature | Approximate Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 175-180 ppm |

| ¹³C NMR | Methylene Carbon (-O-CH₂-O-) | ~102 ppm |

| ¹H NMR | Methylene Protons (-O-CH₂-O-) | ~6.0 ppm (singlet) |

| ¹H NMR | tert-Butyl Protons (-C(CH₃)₃) | ~1.2 ppm (singlet) |

| IR | Ester C=O Stretch | 1725-1740 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450-1600 cm⁻¹ |

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms at the atomic level. A key application for this compound would be modeling its hydrolysis—the cleavage of the ester bond by water. researchgate.net

This process involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate. ic.ac.uk By modeling the TS, chemists can calculate the activation energy of the reaction, which determines its rate. For ester hydrolysis, computational studies have shown mechanisms involving one or more water molecules that facilitate proton transfer in a concerted or stepwise fashion. ic.ac.ukacs.orgnih.gov Modeling would reveal the precise geometry of the attacking water molecule, the formation of a tetrahedral intermediate, and the departure of the alcohol group. researchgate.net Such studies provide insights that are often impossible to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.govbiolscigroup.us While a specific QSAR study on this compound is not available, one could be developed as part of a larger library of related benzodioxole derivatives. nih.govresearchgate.netmdpi.com

The process would involve:

Calculating Molecular Descriptors: A wide range of descriptors for each molecule in the series would be computed. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). biolscigroup.us

Developing a Model: Statistical methods, such as multiple linear regression, are used to create an equation that links a selection of these descriptors to the observed biological activity (e.g., enzyme inhibition, cytotoxicity). nih.gov

Gaining Mechanistic Insights: The descriptors that appear in the final QSAR model provide clues about the mechanism of action. biolscigroup.us For instance, if a descriptor related to the LUMO energy is significant, it might suggest that the compound's electrophilicity is key to its activity. researchgate.net If a steric parameter is important, it could indicate a specific size and shape requirement for binding to a biological target. nih.gov

Chemoinformatics tools would be essential for managing the chemical data, calculating the descriptors, and building the predictive QSAR models.

Analytical Methodologies for Research and Environmental Monitoring of 1,3 Benzodioxol 5 Ylmethyl Pivalate

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 1,3-Benzodioxol-5-ylmethyl pivalate (B1233124) from impurities, byproducts, or other components in a mixture. These techniques are essential for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 1,3-Benzodioxol-5-ylmethyl pivalate. In GC, the compound is vaporized and separated from other volatile components based on its partitioning between a stationary phase and an inert carrier gas. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that serves as a molecular fingerprint.

This method is highly specific and sensitive, making it suitable for identifying and quantifying trace amounts of the compound. nih.gov The analysis of related compounds containing the 1,3-benzodioxol moiety, such as those found in pepper extracts, demonstrates the utility of GC-MS in identifying characteristic fragmentation patterns. cmbr-journal.com For this compound, key fragments would be expected from the cleavage of the ester bond and fragmentation of the benzodioxole ring.

Table 1: Typical GC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp 100°C, ramp at 10-20°C/min to 300°C, hold for 5-10 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-450 m/z |

| Expected Retention Time | Dependent on exact conditions, typically in the range of 15-25 minutes |

| Expected Key m/z Fragments | m/z 135 (benzodioxol-5-ylmethyl cation), m/z 85 (pivaloyl cation), m/z 57 (tert-butyl cation) |

This table presents typical parameters; actual values may vary based on the specific instrument and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of small molecules and is particularly useful for compounds that are not sufficiently volatile or stable for GC-MS. ontosight.ai The compound is first separated via liquid chromatography, typically reversed-phase, before being introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses. diva-portal.org

LC-MS offers high sensitivity and selectivity, allowing for the quantification of the compound in complex matrices. nih.gov The technique can be adapted for high-throughput screening in research contexts. The development of an LC-MS method would involve optimizing the mobile phase composition, gradient, and MS parameters to achieve the best separation and signal intensity. diva-portal.org

Table 2: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Value/Description |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion (e.g., m/z 237 → 135) |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range, dependent on matrix and optimization |

This table outlines a general approach; specific parameters must be validated for each application.

High-Performance Liquid Chromatography (HPLC) equipped with a suitable detector, most commonly an ultraviolet (UV) detector, is a robust and widely used method for purity assessment and quantification. The separation is based on the compound's affinity for the stationary and mobile phases. For a compound like this compound, which contains a chromophore (the benzodioxole ring), UV detection is highly effective.

Several reversed-phase HPLC methods have been developed for the quantification of related pharmaceutical compounds. mdpi.com A typical method would utilize a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The retention time and peak area are used for identification and quantification, respectively.

Table 3: Representative HPLC Conditions for Purity Assessment

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the benzodioxole ring (e.g., ~290 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This table provides a typical starting point for method development.

Spectroscopic Identification and Structural Elucidation Methods in Research

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound. These methods probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the benzodioxole ring, a singlet for the two protons of the methylenedioxy group (-O-CH₂-O-), a singlet for the two benzylic protons (-CH₂-O-), and a large singlet for the nine equivalent protons of the tert-butyl group of the pivalate moiety. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester and the carbons of the benzodioxole ring. researchgate.netmdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| pivalate -C(CH ₃)₃ | ~1.2 | ~27 |

| pivalate -C (CH₃)₃ | - | ~39 |

| pivalate -C =O | - | ~178 |

| -O-C H₂-Ar | ~5.0 | ~67 |

| -O-C H₂-O- | ~6.0 | ~101 |

| Ar-C -H | ~6.8 - 6.9 | ~108, ~109, ~122 |

| Ar-C -C | - | ~132 |

Predicted shifts are based on analogous structures and may vary depending on the solvent (e.g., CDCl₃) and instrument frequency.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). Other characteristic absorptions would include C-O stretching bands, C-H stretching from the aromatic and aliphatic parts of the molecule, and bands characteristic of the 1,3-benzodioxole (B145889) ring system. researchgate.net The presence of these specific bands provides strong evidence for the compound's structure.

Table 5: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | ~1730 - 1720 | Strong |

| Ester C-O | Stretch | ~1280 - 1150 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Medium-Weak |

| Aromatic C-H | Stretch | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch (pivalate, -CH₂-) | ~2970 - 2870 | Medium-Strong |

This table summarizes the expected major absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique for the quantitative analysis of aromatic compounds like this compound. This method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The 1,3-benzodioxole ring system, a key structural feature of the target compound, exhibits characteristic UV absorbance. ontosight.ai

In a typical UV-Vis analysis, a solution of the compound is placed in a cuvette and exposed to a beam of UV-Vis light. The amount of light absorbed at different wavelengths is measured, generating an absorption spectrum. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), where the absorbance is at its maximum. mdpi.com The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve. mdpi.com

Factors that can influence UV-Vis measurements include the choice of solvent, the pH of the solution, and the presence of interfering substances that also absorb in the same wavelength range. physchemres.org For instance, theoretical studies have shown that the absorption wavelength of similar compounds can shift depending on the polarity of the solvent. physchemres.org

Table 1: Illustrative UV-Vis Spectroscopy Data for Aromatic Compounds This table presents hypothetical data to illustrate the principles of UV-Vis spectroscopy.

| Parameter | Value |

|---|---|

| λmax | 285 nm |

| Molar Absorptivity (ε) | 3500 M⁻¹cm⁻¹ |

| Solvent | Ethanol (B145695) |

| Concentration Range for Linearity | 1 - 25 µg/mL |

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as environmental samples or biological fluids, more sophisticated analytical approaches are necessary. Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity. chemijournal.comnih.gov

The most powerful and widely used hyphenated techniques combine a chromatographic separation method with a spectroscopic detection method. ijnrd.org Common examples include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the sample is first vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which provides detailed structural information, allowing for definitive identification and quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. saspublishers.com The sample is first separated by high-performance liquid chromatography (HPLC), and the separated components are then introduced into a mass spectrometer for detection. saspublishers.com Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and sensitivity, which is particularly useful for trace-level analysis. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC with NMR spectroscopy, providing detailed structural information of the separated compounds. researchgate.net While less common than LC-MS due to lower sensitivity, LC-NMR is a powerful tool for the unambiguous identification of unknown compounds and impurities. nih.gov

These hyphenated techniques are instrumental in modern analytical research, providing the capability to separate, identify, and quantify specific compounds within intricate mixtures. ijnrd.org

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Principle | Typical Analytes | Advantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds followed by mass-based detection. nih.gov | Volatile and semi-volatile organic compounds. | High resolution, excellent for identification. nih.gov |

| LC-MS | Separates compounds in a liquid mobile phase followed by mass-based detection. saspublishers.com | Non-volatile, polar, and thermally labile compounds. | Wide applicability, high sensitivity and selectivity. saspublishers.com |

| LC-NMR | Separates compounds via liquid chromatography with subsequent structural elucidation by NMR. researchgate.net | Unknowns, impurities, and complex molecules. | Provides unambiguous structural information. nih.gov |

Voltammetric and Electrochemical Quantification in Research Contexts

Electrochemical methods, particularly voltammetry, offer a sensitive and cost-effective approach for the quantification of electroactive compounds. While specific voltammetric studies on this compound are not extensively documented, the electrochemical behavior of structurally related compounds containing the 1,3-benzodioxole moiety, such as piperine (B192125), has been investigated. electrochemsci.orgresearchgate.net

These studies demonstrate that the 1,3-benzodioxole group can be electrochemically active, undergoing oxidation or reduction at a specific potential. electrochemsci.org In a typical voltammetric experiment, a potential is applied to a working electrode immersed in a solution containing the analyte, and the resulting current is measured. The peak current is proportional to the concentration of the analyte, allowing for its quantification.

Different voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be employed. The choice of the working electrode material (e.g., glassy carbon electrode) and the supporting electrolyte can be optimized to enhance the sensitivity and selectivity of the method. researchgate.net For instance, studies on similar compounds have shown a linear relationship between peak current and concentration over a specific range, with defined limits of detection (LOD) and quantification (LOQ). ekb.eg

Table 3: Example Voltammetric Analysis Parameters for a Structurally Related Compound This table is based on data for piperine, a compound containing the 1,3-benzodioxole moiety, to illustrate the principles of voltammetric analysis. researchgate.net

| Parameter | Value |

|---|---|

| Technique | Square Wave Voltammetry |

| Working Electrode | Glassy Carbon Electrode |

| pH | 7.36 |

| Linear Concentration Range | 8 to 48 µg/mL |

| Limit of Detection (LOD) | 2.4 µg/mL |

Method Validation and Quality Control Protocols for Analytical Studies

The validation of analytical methods is a critical requirement to ensure the reliability and consistency of results. scispace.com A validated method provides documented evidence that the procedure is suitable for its intended purpose. researchgate.net Key parameters that are evaluated during method validation include: researchgate.net

Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present in the sample. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control protocols are implemented to ensure that the validated method continues to perform as expected over time. This involves the regular analysis of quality control samples, such as blanks and standards, to monitor the performance of the analytical system. researchgate.net Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential for ensuring the quality and integrity of analytical data. scispace.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperine |

| Ethanol |

| Helium |

Environmental Chemistry and Ecotoxicology: Mechanistic Insights into Environmental Fate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For 1,3-Benzodioxol-5-ylmethyl pivalate (B1233124), these processes would primarily include hydrolysis, photolysis, and oxidation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of 1,3-Benzodioxol-5-ylmethyl pivalate, the ester linkage is the most likely site for hydrolysis. This reaction would yield 1,3-benzodioxole-5-methanol and pivalic acid.

The rate of ester hydrolysis is typically dependent on the pH of the aqueous solution. Generally, ester hydrolysis can be catalyzed by both acids and bases. However, esters of pivalic acid, known as pivalate esters, are noted for their significant resistance to hydrolysis due to the steric hindrance provided by the bulky tert-butyl group adjacent to the carbonyl function. nih.gov This steric hindrance makes it difficult for water molecules or hydroxide (B78521) ions to attack the electrophilic carbonyl carbon.

While specific data for this compound is unavailable, it is expected to be relatively stable to hydrolysis under neutral pH conditions. Under strongly acidic or basic conditions, the rate of hydrolysis would likely increase, although still be slower than that of less sterically hindered esters.

Table 1: Predicted pH Dependency of Hydrolysis for this compound

| pH Condition | Expected Rate of Hydrolysis | Primary Products |

| Acidic (pH < 4) | Slow to Moderate | 1,3-Benzodioxole-5-methanol, Pivalic Acid |

| Neutral (pH ~7) | Very Slow | 1,3-Benzodioxole-5-methanol, Pivalic Acid |

| Basic (pH > 10) | Moderate | 1,3-Benzodioxole-5-methanol, Pivalate Salt |

Photolysis is the degradation of a chemical compound by photons from sunlight. The 1,3-benzodioxole (B145889) ring system in this compound contains a chromophore that can absorb ultraviolet (UV) radiation, potentially leading to its photochemical degradation.

Specific photolysis studies on this compound are not available. However, research on other aromatic compounds suggests that direct photolysis in water and on soil surfaces can be a significant degradation pathway. The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents (like humic substances in natural waters), and the physical state of the compound. mdpi.com For instance, the photochemical degradation of some herbicides in natural waters follows pseudo-first-order kinetics, with half-lives ranging from weeks to months. mdpi.com It is plausible that the 1,3-benzodioxole ring could undergo cleavage or transformation upon absorption of UV light.

In soil and sediment, chemical transformations can be mediated by various reactive species. The 1,3-benzodioxole moiety is susceptible to oxidation. For example, the benzylic position of alkyl-substituted benzenes can be oxidized by certain quinones to form 1,3-benzodioxoles, suggesting the reverse reaction, the oxidative opening of the dioxole ring, is also possible. nih.gov

Furthermore, interactions with metal oxides and clay minerals in soil can catalyze degradation reactions. While specific data for this compound is lacking, studies on other organic pollutants in soil indicate that such abiotic degradation can occur, although often at slower rates than biotic processes. nih.gov

Biotic Degradation Mechanisms by Microbial Communities

Biotic degradation, or biodegradation, driven by microorganisms is a crucial process for the removal of organic compounds from the environment. The structural components of this compound suggest that it is likely susceptible to microbial attack.

The initial step in the biodegradation of an ester is often its hydrolysis by microbial esterases. tandfonline.comnih.gov This would break down this compound into 1,3-benzodioxole-5-methanol and pivalic acid.

Pivalic Acid Metabolism: Pivalic acid, due to its quaternary alpha-carbon, is relatively resistant to typical beta-oxidation. However, studies have shown that certain facultative denitrifying and nitrate-reducing bacteria can completely mineralize pivalic acid to carbon dioxide under anaerobic conditions. wikipedia.org This suggests that the pivalate moiety of the parent compound could be degraded in anoxic environments.

1,3-Benzodioxole-5-methanol Metabolism: The resulting alcohol from hydrolysis, 1,3-benzodioxole-5-methanol, would likely undergo further degradation. The metabolism of related 1,3-benzodioxole compounds often involves the action of dioxygenase enzymes. For example, Pseudomonas putida F1 can oxidize 2,2-difluoro-1,3-benzodioxole, initiating a process that leads to ring cleavage. wikipedia.org The metabolism of safrole (a naturally occurring 1,3-benzodioxole derivative) involves oxidation of the methylenedioxy group, leading to the formation of catechols. nih.gov

Therefore, it is anticipated that both aerobic and anaerobic microbial communities in water and sediment possess the metabolic capabilities to degrade this compound, likely starting with the hydrolysis of the ester bond.

While no studies have directly identified the microbial degradation products of this compound, based on the degradation of analogous structures, a plausible pathway and resulting products can be proposed.

The initial hydrolysis would yield:

Pivalic acid

1,3-benzodioxole-5-methanol

Subsequent microbial metabolism of 1,3-benzodioxole-5-methanol would likely proceed through oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by cleavage of the 1,3-benzodioxole ring. This ring-opening is a key step in the degradation of many aromatic compounds and often results in the formation of catechols (dihydroxybenzenes). For instance, the metabolism of safrole can lead to the formation of allylcatechol. nih.gov Similarly, the metabolism of 1,3-benzodioxoles can yield formate (B1220265) and carbon monoxide through the action of cytochrome P-450 monooxygenases, which hydroxylate the methylenic carbon.

Table 2: Plausible Microbial Degradation Products of this compound

| Initial Compound | Initial Degradation Step | Primary Products | Subsequent Degradation Products |

| This compound | Ester Hydrolysis | Pivalic acid, 1,3-Benzodioxole-5-methanol | Further degradation products of pivalic acid (e.g., CO2 under anaerobic conditions), Catechol derivatives (from ring cleavage of the benzodioxole moiety), Formate, Carbon Monoxide |

Environmental Transport and Distribution Modeling

The movement and final destination of this compound in the environment are governed by its inherent physicochemical properties. Modeling these processes provides a framework for understanding its potential for exposure and accumulation in different environmental media.

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, is a critical determinant of its mobility and bioavailability. This property is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater propensity for sorption, leading to reduced mobility in soil and accumulation in sediment.

For this compound, predictive models based on its molecular structure can estimate its Koc value. QSAR models for soil sorption typically use molecular descriptors that capture the compound's hydrophobicity and potential for intermolecular interactions. researchgate.netuni-konstanz.defrontiersin.org

Predicted Soil and Sediment Sorption Data for this compound

| Parameter | Predicted Value | Method |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | KOCWIN™ (Part of EPI Suite™) |

| Log Koc | Data not available | KOCWIN™ (Part of EPI Suite™) |

Volatilization determines the extent to which a chemical will partition from soil and water into the atmosphere. This is influenced by its vapor pressure and Henry's Law constant. Once in the atmosphere, a chemical's persistence and transport potential are governed by its reactivity with atmospheric oxidants, primarily hydroxyl radicals.

Predictive models like AOPWIN™ within the EPI Suite™ can estimate the atmospheric oxidation rate, providing an indication of the compound's atmospheric half-life. chemsafetypro.comepisuite.dev This information is crucial for assessing the potential for long-range atmospheric transport.

Predicted Atmospheric Fate Data for this compound

| Parameter | Predicted Value | Method |

| Vapor Pressure | Data not available | MPBPWIN™ (Part of EPI Suite™) |

| Henry's Law Constant | Data not available | HENRYWIN™ (Part of EPI Suite™) |

| Atmospheric Hydroxylation Rate (AOH) | Data not available | AOPWIN™ (Part of EPI Suite™) |

| Atmospheric Half-Life | Data not available | AOPWIN™ (Part of EPI Suite™) |

Mechanistic Ecotoxicological Investigations (at the molecular/cellular level in non-target organisms)

Understanding the ecotoxicological profile of this compound at a molecular level is essential for predicting its impact on ecosystems. In the absence of direct experimental data, insights can be drawn from the known activities of related compounds containing the 1,3-benzodioxole (or methylenedioxyphenyl) moiety.

Compounds containing the methylenedioxyphenyl group are known to interact with cytochrome P450 monooxygenases, a superfamily of enzymes crucial for the metabolism of a wide range of endogenous and exogenous compounds in virtually all living organisms. nih.govwikipedia.org Inhibition of these enzymes can disrupt vital biochemical pathways.

In non-target environmental organisms, such as invertebrates and fish, the inhibition of cytochrome P450 could lead to:

Impaired Detoxification: Reduced ability to metabolize and eliminate other environmental contaminants, leading to increased toxicity of those substances.

Disruption of Endogenous Processes: Interference with the synthesis and degradation of essential endogenous molecules like hormones, which can affect growth, development, and reproduction.

The ECOSAR™ program can predict the aquatic toxicity of chemicals based on their structural class. chemsafetypro.comresearchgate.netepa.gov For this compound, as an ester, ECOSAR would use QSARs developed for this class to estimate its potential effects on aquatic life.

Predicted Aquatic Toxicity Data for this compound

| Organism | Endpoint | Predicted Value (mg/L) | Method |

| Fish | 96-hr LC50 | Data not available | ECOSAR™ |

| Daphnid | 48-hr LC50 | Data not available | ECOSAR™ |

| Green Algae | 96-hr EC50 | Data not available | ECOSAR™ |

The primary molecular mechanism of concern for compounds containing a methylenedioxyphenyl group is their interaction with cytochrome P450 enzymes. nih.gov This interaction often involves the formation of a metabolic intermediate that binds to the heme iron of the enzyme, leading to its inactivation. This mechanism-based inhibition can have long-lasting effects on the organism's metabolic capacity.